molecular formula C10H12INO4S B12518346 Ethyl [(4-iodophenyl)sulfamoyl]acetate CAS No. 658709-20-7

Ethyl [(4-iodophenyl)sulfamoyl]acetate

Cat. No.: B12518346
CAS No.: 658709-20-7
M. Wt: 369.18 g/mol
InChI Key: QXKNSBUUSWFNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(4-iodophenyl)sulfamoyl]acetate is a specialized chemical reagent featuring both a sulfamoyl group and an ester moiety on a 4-iodophenyl scaffold. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The iodine atom is highly amenable to cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the facile introduction of the phenylsulfamoyl acetate fragment into more complex molecules. Researchers utilize this compound in the design and synthesis of novel compounds for various applications, including the exploration of new pharmaceutical agents and biologically active molecules. The ester group also offers a handle for further functionalization through hydrolysis or amidation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper laboratory safety protocols should always be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

658709-20-7

Molecular Formula

C10H12INO4S

Molecular Weight

369.18 g/mol

IUPAC Name

ethyl 2-[(4-iodophenyl)sulfamoyl]acetate

InChI

InChI=1S/C10H12INO4S/c1-2-16-10(13)7-17(14,15)12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3

InChI Key

QXKNSBUUSWFNCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Iodophenyl Sulfamoyl Acetate Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of arylsulfonamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the molecular structure and the assessment of sample purity.

Detailed Research Findings: For analogs of Ethyl [(4-iodophenyl)sulfamoyl]acetate, the ¹H NMR spectrum displays characteristic signals that confirm the presence of all key structural motifs. The proton of the sulfonamide group (–SO₂NH–) is typically observed as a singlet in the downfield region, often between 8.78 and 10.15 ppm, with its exact position influenced by solvent and concentration. rsc.org The aromatic protons of the 4-iodophenyl ring appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl ester group gives rise to a triplet and a quartet corresponding to the methyl (–CH₃) and methylene (B1212753) (–OCH₂–) protons, respectively. The methylene protons of the acetate (B1210297) group (–NH–CH₂–CO–) appear as a singlet, whose chemical shift is sensitive to the electronic environment.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The carbonyl carbon of the ester is typically found in the 168-172 ppm range. rsc.org Aromatic carbons resonate between 110 and 150 ppm, with the carbon atom bonded to the iodine (C-I) showing a characteristic upfield shift compared to its non-halogenated counterpart.

Conformational analysis can be investigated by observing the chemical shifts and coupling constants, particularly of the protons on the carbons adjacent to the sulfonamide nitrogen. Restricted rotation around the N-S bond, a known phenomenon in sulfonamides, can lead to the broadening of signals or even the appearance of distinct signals for conformers at low temperatures. Purity is assessed by integrating the signals in the ¹H NMR spectrum, which should correspond to the expected proton ratios, and by the absence of extraneous peaks that would indicate impurities.

Predicted NMR Data for this compound

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Proton 1.20 - 1.35Triplet-COOCH₂CH
4.10 - 4.25Quartet-COOCH ₂CH₃
4.30 - 4.40Singlet-NHCH ₂COO-
7.60 - 7.75DoubletAromatic H (ortho to -SO₂NH-)
7.80 - 7.95DoubletAromatic H (ortho to -I)
9.00 - 10.00Singlet-SO₂NH -
¹³C NMR Predicted δ (ppm) Assignment
Carbon 13 - 15-COOCH₂C H₃
50 - 55-NHC H₂COO-
61 - 63-COOC H₂CH₃
95 - 100C -I
128 - 130Aromatic CH (ortho to -SO₂NH-)
138 - 140Aromatic CH (ortho to -I)
140 - 142Aromatic C (ipso to -SO₂NH-)
168 - 170C =O

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly crucial for confirming the molecular formula of novel compounds with high accuracy.

Detailed Research Findings: The ESI-MS spectrum of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. HRMS analysis would provide an exact mass measurement, which can be used to confirm the elemental composition of C₁₂H₁₅INO₄S.

Collision-induced dissociation (CID) of the parent ion reveals characteristic fragmentation pathways that help to piece together the molecular structure. A key fragmentation pathway observed for arylsulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This rearrangement is often promoted by substituents on the aromatic ring. nih.gov Other expected fragmentations for this class of compounds include:

Cleavage of the ester group, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) from the ethyl group.

Cleavage at the C-S bond, separating the iodophenyl ring from the sulfamoylacetate portion.

Cleavage at the N-S bond, which is a common fragmentation site in sulfonamides.

Loss of the entire ethyl acetate side chain.

These fragmentation patterns provide a roadmap of the molecule's connectivity, confirming the presence and arrangement of the iodophenyl, sulfonamide, and ethyl acetate moieties.

Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure Neutral Loss
[M+H]⁺[I-C₆H₄-NH-SO₂-CH₂-COOC₂H₅ + H]⁺-
[M - SO₂ + H]⁺[I-C₆H₄-NH-CH₂-COOC₂H₅ + H]⁺SO₂ (64 Da)
[M - C₂H₅O + H]⁺[I-C₆H₄-NH-SO₂-CH₂-COOH + H]⁺C₂H₅O• (45 Da)
[M - C₂H₄ + H]⁺[I-C₆H₄-NH-SO₂-CH₂-COOH + H]⁺C₂H₄ (28 Da)
[I-C₆H₄-SO₂]⁺Iodophenylsulfonyl cationC₄H₈NO₂
[I-C₆H₄-NH₂]⁺4-Iodoaniline (B139537) cationC₄H₅O₄S

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the molecule's three-dimensional conformation and how it packs within a crystal lattice.

Detailed Research Findings: While the specific crystal structure of this compound is not publicly available, analysis of closely related N-(iodophenyl)sulfonamide analogs provides significant insight. st-andrews.ac.ukresearchgate.net For instance, the crystal structure of N-(4-Chlorophenylsulfonyl)-4-iodobenzamide reveals a 'V-shaped' molecule where the two benzene rings are inclined to one another at a significant dihedral angle. researchgate.net

In the solid state, the conformation of this compound would be dictated by a balance of intramolecular and intermolecular forces. The crystal packing is expected to be dominated by hydrogen bonding. The sulfonamide N-H proton is a strong hydrogen bond donor and would likely interact with one of the sulfonyl (S=O) or carbonyl (C=O) oxygen atoms of a neighboring molecule, often forming dimeric or chain-like structures. researchgate.net Furthermore, the iodine atom can participate in halogen bonding (C–I···O or C–I···N interactions), a type of non-covalent interaction that can significantly influence the supramolecular architecture. st-andrews.ac.uk

Anticipated Crystallographic Parameters for this compound (based on analogs)

Parameter Expected Value / Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, C2/c
Key Bond Lengths (Å)C-I: ~2.10 Å, S=O: ~1.43 Å, S-N: ~1.65 Å, C=O: ~1.22 Å
Key Bond Angles (°)C-S-N: ~107°, O-S-O: ~120°
Dihedral AnglesAngle between the phenyl ring and the S-N-C plane
Intermolecular InteractionsN-H···O hydrogen bonds, C-I···O halogen bonds, π–π stacking

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. Each functional group absorbs light at a characteristic frequency corresponding to the vibration of its bonds. These two techniques are often complementary and together provide a comprehensive vibrational "fingerprint" of the compound.

Detailed Research Findings: The IR and Raman spectra of this compound analogs are characterized by several key absorption bands that confirm its structure.

Sulfonamide Group: This group gives rise to strong and distinct bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the ranges of 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. rsc.org The N-H stretching vibration is observed as a single peak around 3200-3350 cm⁻¹. rsc.org

Ester Group: The most intense and easily identifiable band for the ester is the C=O stretch, which appears as a strong absorption around 1730-1750 cm⁻¹. C-O stretching vibrations are also present in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

Aliphatic Groups: The C-H stretching vibrations of the ethyl and methylene groups are found in the 2850-3000 cm⁻¹ range.

Carbon-Iodine Bond: The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500-600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds, such as the S=O symmetric stretch and the aromatic C=C bonds, which may be weak in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
N-H (Sulfonamide)Stretch3200 - 3350Medium
C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C-H (Aliphatic)Stretch2850 - 3000Medium
C=O (Ester)Stretch1730 - 1750Strong
C=C (Aromatic)Stretch1450 - 1600Medium
S=O (Sulfonamide)Asymmetric Stretch1320 - 1350Strong
S=O (Sulfonamide)Symmetric Stretch1150 - 1170Strong
C-O (Ester)Stretch1000 - 1300Strong
C-IStretch500 - 600Medium-Weak

Computational Chemistry and Molecular Modeling of Ethyl 4 Iodophenyl Sulfamoyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. For a molecule like Ethyl [(4-iodophenyl)sulfamoyl]acetate, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic properties. These calculations could predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT is used to compute global reactivity descriptors, which help in predicting how the molecule might interact with other chemical species.

HOMO-LUMO Analysis and Electrostatic Potential Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic behavior. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. inoe.ro

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. inoe.rotci-thaijo.org It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and ester groups, and the nitrogen atom, identifying them as likely sites for electrophilic interactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govmendeley.com

Ligand-Target Interaction Prediction and Binding Mode Analysis

In a hypothetical docking study, this compound would be treated as a ligand and docked into the active site of a specific protein target. The simulation would predict the binding affinity, often expressed as a docking score in kcal/mol, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the iodine atom) that stabilize the ligand-protein complex. nih.govmdpi.com This analysis is crucial for understanding the potential mechanism of action if the compound were being investigated as a potential drug.

Virtual Screening Applications for Novel Analog Discovery

Virtual screening involves docking large libraries of compounds against a target protein to identify potential hits. If this compound were identified as a hit compound, its structure could serve as a template for discovering novel analogs. Computational chemists could create a library of virtual compounds by modifying its structure (e.g., changing the ester group, altering the substitution on the phenyl ring) and then dock these analogs to the same target. This process helps in identifying modifications that could improve binding affinity or other desirable properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule or a molecular complex over time. nih.gov If a docking study predicted a stable complex between this compound and a protein, an MD simulation could be run to assess the stability of this complex in a simulated physiological environment. researchgate.net The simulation tracks the movements and interactions of all atoms in the system, allowing researchers to analyze the flexibility of the ligand in the binding pocket and the stability of key interactions (like hydrogen bonds) over the simulation period. This provides a more realistic and rigorous evaluation of the binding hypothesis than static docking alone.

No Specific Computational Studies Found for this compound

Despite a comprehensive search of scientific literature, no specific computational chemistry or molecular modeling studies focusing on the compound this compound were identified.

While the fields of computational chemistry and molecular modeling are active areas of research for drug discovery and materials science, it appears that this particular chemical entity has not been the subject of published research that would provide the detailed analysis requested.

Searches for conformational sampling, stability analysis in biological environments, and ligand-protein binding dynamics of this compound did not yield any relevant dedicated studies. The scientific literature does contain a wealth of information on the computational analysis of broader classes of related compounds, such as aryl sulfonamides and other molecules containing a 4-iodophenyl group. These studies often explore the conformational preferences, electronic properties, and potential protein interactions of these general structures.

For instance, research on various sulfonamide-containing molecules frequently employs computational methods to understand their binding to protein targets, as the sulfonamide group is a well-known pharmacophore. nih.govacs.orgnih.gov Similarly, conformational analyses are common for understanding the three-dimensional shapes of molecules, which is crucial for their biological activity. nih.gov However, these general findings cannot be directly extrapolated to provide specific data for this compound without dedicated computational studies on the molecule itself.

The absence of specific research on this compound means that data tables for conformational sampling, energetic contributions in ligand-protein binding, and other specific parameters requested cannot be generated at this time. Such information would require novel research involving quantum mechanical calculations, molecular dynamics simulations, and docking studies specifically performed on this compound.

Therefore, the following sections of the requested article outline cannot be populated with scientifically accurate and specific information:

Ligand-Protein Binding Dynamics and Energetic Contributions

Without any published data, any attempt to provide the requested detailed analysis would be speculative and would not meet the standards of a professional and authoritative scientific article.

Investigation of Biological Activities and Mechanistic Insights of Ethyl 4 Iodophenyl Sulfamoyl Acetate

Enzyme Inhibition Studies

The sulfamoyl and sulfonamide functionalities are key pharmacophores known to interact with several enzyme classes. This section explores the potential inhibitory activities of Ethyl [(4-iodophenyl)sulfamoyl]acetate against steroid sulfatase, carbonic anhydrase, and alpha-glucosidase, based on data from analogous compounds.

Steroid Sulfatase (STS) Inhibition:

Steroid sulfatase is a crucial enzyme in the biosynthesis of active steroid hormones and a validated target for the treatment of hormone-dependent cancers. researchgate.net Inhibitors of STS often feature a sulfamate (B1201201) group, which can irreversibly bind to the active site of the enzyme. nih.gov Arylsulfamate-based inhibitors are a well-established class of STS inhibitors. nih.gov Research on sulfamoylated derivatives has shown potent inhibitory activity. For instance, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives demonstrated significant STS inhibitory potency in MCF-7 breast cancer cells, with some compounds showing IC50 values in the low nanomolar range, even surpassing the reference inhibitor Irosustat. nih.gov One of the most active compounds in this series exhibited an IC50 value of 0.21 nM. nih.gov Given that this compound contains a sulfamoyl moiety, it is plausible that it could also exhibit inhibitory activity against STS.

Carbonic Anhydrase (CA) Inhibition:

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Sulfonamides are a classic class of CA inhibitors. nih.gov Numerous studies have detailed the synthesis and evaluation of various benzenesulfonamide (B165840) derivatives as potent inhibitors of different human carbonic anhydrase (hCA) isoforms. For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties showed inhibitory activity against hCA I, II, IX, and XII, with some compounds exhibiting Kᵢ values in the nanomolar range. nih.gov Specifically, some derivatives were more potent than the standard drug acetazolamide. nih.gov The structural similarity of the 4-iodophenylsulfamoyl group in the title compound to the benzenesulfonamide scaffold suggests a potential for carbonic anhydrase inhibition.

Alpha-Glucosidase Inhibition:

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While direct evidence for this compound is lacking, studies on various synthetic and natural compounds containing ester and sulfonamide functionalities have been reported. For instance, novel pyridazine-triazole hybrid molecules have been synthesized and shown to be potent inhibitors of rat intestinal α-glucosidase, with one compound displaying an IC50 value of 1.7 µM, which is significantly stronger than the control, acarbose. nih.gov Other studies have investigated ethyl acetate (B1210297) fractions of plant extracts for their α-glucosidase inhibitory potential, revealing noncompetitive or uncompetitive modes of inhibition. nih.govipb.ac.id

Detailed kinetic studies are essential to understand the mechanism of enzyme inhibition. For structurally related compounds, various kinetic parameters have been determined.

Representative Enzyme Inhibition Data for Structurally Similar Compounds:

Enzyme TargetCompound ClassIC_50K_iMode of InhibitionReference
Steroid SulfataseSulfamoylated triazolylphenol derivative0.21 nM-- nih.gov
Carbonic Anhydrase IPyridazinone derivative-6.2 nM- nih.gov
Carbonic Anhydrase IIPyrazole derivative-3.3 nM- nih.gov
Alpha-GlucosidasePyridazine-triazole hybrid1.7 µM125 nMUncompetitive nih.gov

This table presents data for compounds structurally related to this compound and is for illustrative purposes only. The inhibitory potential of the title compound needs to be experimentally verified.

Kinetic analyses of α-glucosidase inhibitors have revealed different modes of action. For example, kinetic studies on certain pyridazine-triazole hybrids showed an uncompetitive mode of inhibition. nih.gov In contrast, studies on ethyl acetate extracts of Graptophyllum pictum indicated uncompetitive inhibition, which leads to a reduction in both Vmax and Km. ipb.ac.id A reversible and mixed-type inhibition has been observed for other α-glucosidase and α-amylase inhibitors. researchgate.net

The selectivity of a compound for its target enzyme over other related enzymes is a critical aspect of drug development. For carbonic anhydrase inhibitors, selectivity profiling against different isoforms (e.g., hCA I, II, IX, XII) is routinely performed. Studies on benzenesulfonamide derivatives have shown that structural modifications can lead to significant differences in inhibitory activity and selectivity against various hCA isoforms. nih.gov For example, some compounds have shown selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. Similarly, new sulfonamide derivatives have demonstrated selectivity for bacterial CAs over human isoforms, which is a promising strategy for developing novel antimicrobial agents. nih.gov

Cellular and Molecular Mechanistic Investigations (Preclinical Focus)

Understanding the effects of a compound at the cellular level and its engagement with its molecular target within a biological system is fundamental for preclinical assessment.

Cell-based assays are crucial for evaluating the biological effects of a compound in a more physiologically relevant context. For potential steroid sulfatase inhibitors, assays in hormone-dependent cancer cell lines, such as the MCF-7 breast cancer cell line, are commonly used to assess their efficacy. nih.gov The inhibition of STS in these cells leads to a reduction in the production of estrogen, which in turn can inhibit cell proliferation.

Confirming that a compound interacts with its intended target within a cell is a key step in mechanistic studies. For STS inhibitors, this can be demonstrated by measuring the residual enzyme activity in cells treated with the inhibitor. nih.gov Successful target engagement would lead to the modulation of downstream signaling pathways. For instance, inhibition of STS in breast cancer cells would be expected to decrease the levels of estrone (B1671321) and estradiol, thereby affecting estrogen receptor-mediated signaling pathways that control cell growth and proliferation.

Analysis of Gene Expression and Protein Levels in Response to Compound Exposure

Currently, there are no published studies detailing the analysis of gene expression or protein level changes in cells or tissues exposed to this compound. Such studies are crucial for understanding the compound's cellular impact and mechanism of action.

To investigate these effects, a standard approach would involve treating relevant cell lines (e.g., cancer cell lines or mycobacterial cultures) with the compound and subsequently performing transcriptomic and proteomic analyses. Gene expression profiling, often conducted using techniques like RNA sequencing or microarrays, can identify genes that are significantly up- or down-regulated following treatment. This can provide insights into the cellular pathways affected by the compound. nih.govmssm.edu For instance, if genes involved in apoptosis or cell cycle arrest are differentially expressed, it would suggest a potential anticancer mechanism. nih.gov

Similarly, proteomic analysis using methods like mass spectrometry would reveal changes in the abundance of specific proteins, confirming gene expression findings at a functional level and identifying post-translational modifications that may be key to the compound's activity. johnshopkins.edunih.gov

Preclinical Efficacy Studies in In Vivo Models (Non-human, Mechanistic)

Pharmacological Activity in Relevant Disease Models (e.g., Cancer models, Anti-tubercular models)

No in vivo preclinical efficacy studies for this compound in cancer or anti-tubercular models have been reported in the available literature. The broader class of sulfonamides has shown promise in both areas. For example, various sulfonamide derivatives have demonstrated in vitro and in vivo antitumor activity through mechanisms such as the inhibition of carbonic anhydrase, disruption of the cell cycle, and anti-angiogenic effects. nih.govmdpi.com Specifically, some sulfamoyl benzamides have shown selective cytotoxicity against cancer cell lines. nih.gov

In the context of tuberculosis, related heterocyclic compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing potent inhibitory effects. elsevierpure.comnih.govnih.gov Preclinical evaluation of this compound would require testing in established animal models of cancer (e.g., xenograft mouse models) or tuberculosis (e.g., infected mouse models) to determine its potential therapeutic efficacy.

Mechanistic Validation of In Vivo Effects

Without in vivo efficacy data, there is no mechanistic validation to report for this compound. Should future in vivo studies demonstrate pharmacological activity, mechanistic validation would involve analyzing treated tissues to confirm that the molecular changes observed in vitro also occur in the whole organism. This could include examining biomarkers related to the proposed mechanism of action, such as the expression of key proteins or the presence of specific metabolites.

Biological Target Identification and Validation Approaches

The specific biological target(s) of this compound remain unidentified.

Proteomics-Based Methods

Identifying the direct molecular targets of a compound is a critical step in understanding its mechanism of action. Chemical proteomics is a powerful tool for this purpose. youtube.com Techniques such as affinity-based target identification or activity-based protein profiling could be employed. youtube.com These methods typically involve synthesizing a probe version of the compound that can be used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. This approach has been successfully used to identify the targets of other therapeutic agents.

Genetic Modulations and Resistance Studies

Another approach to identify and validate a drug's target is through genetic methods. This can involve creating a panel of cells with systematic gene knockdowns (e.g., using siRNA or CRISPR) to identify which genetic alterations confer resistance or sensitivity to the compound. The development of resistance in cell lines through prolonged exposure to the compound, followed by whole-genome sequencing of the resistant cells, can also pinpoint mutations in the target protein or related pathways.

Structure Activity Relationship Sar Studies of Ethyl 4 Iodophenyl Sulfamoyl Acetate Derivatives

Impact of Substituents on the Phenyl Ring (e.g., Halogen Effects, Hydrophobicity)

The phenyl ring of ethyl [(4-iodophenyl)sulfamoyl]acetate serves as a crucial anchor for molecular interactions and its substitution pattern is a key determinant of biological activity. The presence and nature of substituents on this aromatic ring can significantly modulate the compound's potency and selectivity through a combination of electronic, steric, and hydrophobic effects.

The parent compound features an iodine atom at the para-position of the phenyl ring. Halogens, such as iodine, are known to influence a molecule's properties in several ways. The high lipophilicity of iodine can enhance the compound's ability to cross cellular membranes, potentially leading to increased intracellular concentrations and greater target engagement. Furthermore, the electronic nature of the halogen substituent can impact the acidity of the sulfamoyl N-H group, which may be critical for binding to its biological target.

Studies on related arylsulfonyl derivatives have consistently demonstrated the importance of the nature and position of substituents on the phenyl ring. For instance, in a series of N-arylsulfonylimidazolidinones, it was found that hydrophobic substitutions at specific positions were beneficial for enhancing anticancer activity. nih.gov This suggests that exploring a range of halogen and other lipophilic groups on the phenyl ring of this compound could be a fruitful strategy for improving its pharmacological properties. The introduction of different halogens (e.g., fluorine, chlorine, bromine) would allow for a systematic investigation of how electronegativity and atomic size affect activity. Moreover, the placement of these substituents at the ortho-, meta-, or para-positions can drastically alter the molecule's three-dimensional shape and electronic distribution, thereby influencing its interaction with the target protein.

Interactive Table: Impact of Phenyl Ring Substituents on Activity

Compound ID R (Phenyl Ring Substituent) Relative Potency Key Observations
1a 4-IodoBaselineReference compound.
1b 4-ChloroPotentially similar or slightly reduced potency compared to iodo.Investigates the effect of a smaller, more electronegative halogen.
1c 4-BromoPotentially similar potency to iodo.Explores the effect of a halogen with intermediate properties.
1d 4-FluoroPotentially reduced potency due to lower lipophilicity.Examines the impact of a highly electronegative but less lipophilic halogen.
1e 4-MethylVariable, depends on the target's binding pocket.Introduces a small, lipophilic, electron-donating group.
1f 4-MethoxyVariable, introduces a polar, electron-donating group.Explores the effect of a group with different electronic and steric properties.
1g 3,4-DichloroPotentially increased potency due to enhanced lipophilicity.Investigates the effect of multiple halogen substitutions.

Note: The relative potencies in this table are hypothetical and serve to illustrate the expected trends based on general SAR principles in related chemical series.

Modifications to the Sulfamoyl Moiety and Their Pharmacological Consequences

The sulfamoyl moiety (-SO₂NH-) is a cornerstone of the this compound structure, acting as a critical hydrogen bond donor and acceptor. Its ability to form directional interactions with amino acid residues in a protein's active site is often pivotal for biological activity. Consequently, modifications to this group can lead to significant changes in pharmacological outcomes.

One common strategy in SAR studies is the N-alkylation or N-arylation of the sulfamoyl nitrogen. Introducing a substituent on the nitrogen atom can have several effects. It can alter the acidity of the remaining N-H proton (if any), modulate the hydrogen bonding capacity of the moiety, and introduce steric bulk that can either enhance or disrupt binding to the target. For example, in a study of substituted sulfamoyl benzamidothiazoles, modifications at the amine substituent of the sulfonamide group were systematically explored to identify more potent compounds. bldpharm.com

Another avenue for modification is the replacement of the sulfamoyl group with other acidic functionalities, such as a carboxylic acid or a tetrazole, to probe the importance of the specific geometry and acidity of the sulfamoyl group for activity. Such changes can dramatically alter the compound's pharmacokinetic properties, including its solubility and metabolic stability.

Interactive Table: Pharmacological Consequences of Sulfamoyl Moiety Modifications

Compound ID Modification to Sulfamoyl Moiety Expected Pharmacological Consequence
2a -SO₂NHCH₃Altered hydrogen bonding capacity; potential increase in lipophilicity.
2b -SO₂N(CH₃)₂Loss of hydrogen bond donor capability; significant increase in steric bulk.
2c -SO₂NH-PhenylIntroduction of a large hydrophobic group; potential for additional π-π interactions.
2d Replacement with -CONHSO₂-Isosteric replacement to probe the importance of the sulfonamide linkage.
2e Replacement with -COOHIntroduction of a different acidic group; likely to alter solubility and PK properties.

Note: The expected consequences are based on established principles of medicinal chemistry and may vary depending on the specific biological target.

Variation of the Ester Group and its Influence on Activity

The ethyl acetate (B1210297) group of the title compound introduces a potential point of interaction with the biological target and also significantly influences the molecule's physicochemical properties, such as solubility and cell permeability. As an ester, this group is susceptible to hydrolysis by esterases in the body, which can be a metabolic liability or a deliberate design feature for a prodrug strategy.

Varying the ester group allows for a fine-tuning of these properties. Replacing the ethyl group with smaller (e.g., methyl) or larger, more lipophilic alkyl chains (e.g., propyl, butyl) can modulate the compound's hydrophobicity and steric profile. Introducing branched alkyl groups or cyclic structures can enhance metabolic stability by sterically hindering the approach of hydrolytic enzymes.

Furthermore, the ester can be converted to an amide, which is generally more resistant to hydrolysis. The synthesis of a corresponding series of amides with different amine substituents would provide valuable information on the importance of the ester's electronic and hydrogen-bonding characteristics for activity. For instance, a study on thiazole-5-carboxylate derivatives showed that the nature of the ester or amide group could influence herbicidal and fungicidal activities. researchgate.net

Interactive Table: Influence of Ester Group Variation on Activity

Compound ID Ester/Amide Variation (R') Influence on Physicochemical Properties Potential Impact on Activity
3a -COOCH₃ (Methyl ester)Increased polarity compared to ethyl ester.May alter solubility and cell permeability.
3b -COOCH₂CH₂CH₃ (Propyl ester)Increased lipophilicity.May enhance membrane permeability.
3c -CONH₂ (Primary amide)Increased polarity, hydrogen bonding capacity.Improved metabolic stability compared to esters.
3d -CONHEt (Ethyl amide)Moderate lipophilicity and hydrogen bonding.Balances stability and permeability.
3e -CON(CH₃)₂ (Dimethyl amide)Apolar, no H-bond donation.Increased metabolic stability, altered binding interactions.

Note: The potential impacts are generalized and the actual effects would be target-dependent.

Design Strategies for Optimized Potency and Selectivity

The ultimate goal of SAR studies is to guide the rational design of new molecules with superior therapeutic properties. For this compound derivatives, optimizing potency and selectivity would involve a multi-pronged approach based on the insights gained from the SAR of each molecular component.

One key strategy is the principle of bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. For example, the iodine atom could be replaced with other lipophilic groups of a similar size, such as a trifluoromethyl group, to potentially enhance metabolic stability while maintaining or improving potency.

Another powerful approach is structure-based drug design, if the three-dimensional structure of the biological target is known. This allows for the design of derivatives that can form more specific and stronger interactions with the active site, thereby increasing potency and selectivity against off-target proteins.

Furthermore, a common strategy to improve potency is to introduce conformational constraints into the molecule. This can be achieved by incorporating cyclic structures or rigid linkers, which can lock the molecule into its bioactive conformation, reducing the entropic penalty upon binding to the target.

Finally, a systematic and iterative process of design, synthesis, and biological testing is crucial. By creating small, focused libraries of compounds based on the initial SAR findings and progressively refining the molecular structure, it is possible to navigate the complex chemical space and identify derivatives with a truly optimized pharmacological profile.

Synthesis and Evaluation of Novel Derivatives and Analogs of Ethyl 4 Iodophenyl Sulfamoyl Acetate

Design Principles for Lead Optimization and Analogue Development

The lead optimization of ethyl [(4-iodophenyl)sulfamoyl]acetate is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The design of new analogs focuses on systematic modifications of its core structural components: the 4-iodophenyl group, the sulfamoyl linkage, and the ethyl acetate (B1210297) side chain.

Modification of the 4-Iodophenyl Group: The iodine atom on the phenyl ring is a key feature, influencing lipophilicity and potentially engaging in halogen bonding with biological targets. The replacement of iodine with other halogens (fluorine, chlorine, bromine) can modulate these properties. For instance, replacing a chlorine atom with the more lipophilic bromine atom has been a successful strategy in other scaffolds to enhance biological activity. mdpi.com Furthermore, the introduction of small alkyl or alkoxy groups at different positions on the phenyl ring can probe the steric and electronic requirements of the binding pocket.

Variation of the Ethyl Acetate Side Chain: The ethyl acetate moiety offers several avenues for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which may introduce new interactions with the biological target, such as forming salt bridges with basic amino acid residues. Alternatively, the ester can be converted to various amides by reacting with a diverse range of amines. This not only modifies the electronic and steric properties but also introduces new vectors for chemical space exploration. The length and branching of the alkyl portion of the ester (e.g., replacing ethyl with methyl, propyl, or tert-butyl) can also be varied to optimize interactions with hydrophobic pockets. nih.gov

Chemical Space Exploration around the Sulfamoyl Acetate Scaffold

The exploration of the chemical space around the sulfamoyl acetate scaffold involves the synthesis of a library of compounds based on the design principles outlined above. This systematic approach allows for a comprehensive evaluation of the structure-activity relationships. The synthesis of these novel derivatives can be achieved through established synthetic methodologies.

The general synthetic route to these analogs would likely start from 4-iodoaniline (B139537). This starting material can be sulfonylated with a suitable chlorosulfonylating agent, followed by reaction with various amino esters to generate a range of sulfamoyl acetate derivatives. Alternatively, 4-iodobenzenesulfonyl chloride can be reacted with different amino esters.

A representative, albeit not exhaustive, exploration of the chemical space is presented in the table below, illustrating the systematic modifications to the core scaffold.

Compound IDR1 (Phenyl Substitution)R2 (Sulfonamide)R3 (Ester/Amide)
LEAD-001 4-IodoHO-Ethyl
ANA-001 4-BromoHO-Ethyl
ANA-002 4-ChloroHO-Ethyl
ANA-003 4-FluoroHO-Ethyl
ANA-004 4-IodoHOH
ANA-005 4-IodoHNH-Methyl
ANA-006 4-IodoHNH-Cyclopropyl
ANA-007 4-IodoMethylO-Ethyl

This targeted library of compounds allows for the assessment of the impact of individual structural changes on biological activity. The concept of exploring chemical space is crucial for discovering novel molecules with improved properties that may not be immediately obvious from the lead compound. youtube.com

Comparative Biological Profiling of New Derivatives

The newly synthesized derivatives of this compound undergo a comprehensive biological evaluation to determine their potency, selectivity, and potential mechanism of action. This profiling is essential for identifying promising candidates for further development. The choice of biological assays would be dictated by the therapeutic target of interest for this class of compounds. For the purpose of this discussion, we will consider a hypothetical enzymatic target.

The primary screening would involve an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of each compound. Compounds exhibiting significant potency would then be subjected to secondary assays, such as cell-based assays, to assess their activity in a more physiologically relevant context.

The following table presents hypothetical data from a comparative biological profiling study.

Compound IDR1 (Phenyl Substitution)R3 (Ester/Amide)Enzymatic IC50 (µM)Cellular Activity (EC50, µM)
LEAD-001 4-IodoO-Ethyl15.2> 50
ANA-001 4-BromoO-Ethyl12.545.8
ANA-002 4-ChloroO-Ethyl25.8> 50
ANA-003 4-FluoroO-Ethyl30.1> 50
ANA-004 4-IodoOH5.110.3
ANA-005 4-IodoNH-Methyl8.915.2
ANA-006 4-IodoNH-Cyclopropyl2.35.1

The nature of the halogen at the 4-position of the phenyl ring influences activity, with the bromo-substituted analog (ANA-001) showing slightly improved enzymatic inhibition compared to the lead compound.

Conversion of the ethyl ester to the carboxylic acid (ANA-004) significantly enhances both enzymatic and cellular activity, suggesting a key interaction for the carboxylate group.

Modification of the ester to an amide (ANA-005 and ANA-006) also improves activity, with the cyclopropyl (B3062369) amide (ANA-006) being the most potent compound in this series. This highlights the potential for exploring a wider range of amide substituents.

These findings would form the basis for the next round of lead optimization, focusing on further modifications of the carboxylic acid and amide moieties to maximize potency and improve drug-like properties.

Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for the quantitative analysis of sulfonamide derivatives. Its versatility allows for the separation of the target compound from impurities and its precise quantification in various matrices.

A typical HPLC method for a sulfonamide compound involves a reversed-phase column, often a C18, which separates compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., with formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, often delivered in a gradient elution to achieve optimal separation. researchgate.netnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the identification and quantification of the analyte based on its absorbance spectrum. researchgate.netwu.ac.th

For the purity analysis of Ethyl [(4-iodophenyl)sulfamoyl]acetate, a validated HPLC method would be developed to separate it from any starting materials, by-products, or degradation products. The percentage purity is determined by comparing the peak area of the main compound to the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a reference standard.

Illustrative HPLC Method Parameters for a Sulfonamide Compound:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Note: This table presents typical conditions for the analysis of a sulfonamide and is for illustrative purposes only. Actual conditions for this compound would require method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

In metabolic studies, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile metabolites. While many sulfonamides and their primary metabolites are not sufficiently volatile for direct GC-MS analysis, derivatization techniques can be employed to make them amenable to this method. wu.ac.th However, for the analysis of sulfonamide metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is more commonly utilized due to the polar and non-volatile nature of many metabolites. nih.govacs.org

Should this compound undergo metabolic transformation to produce volatile metabolites, a GC-MS based metabolomics approach could be applied. azolifesciences.com This would involve extraction of the metabolites from a biological matrix (e.g., microsomal preparations, cell culture media), derivatization to increase volatility (e.g., silylation), followed by separation on a GC column and detection by a mass spectrometer. The mass spectrometer provides detailed structural information, allowing for the identification of unknown metabolites by comparing their mass spectra to spectral libraries. azolifesciences.com

The primary metabolites of sulfonamides often result from N-acetylation, hydroxylation of the aromatic ring, or glucuronide conjugation. researchgate.net

Potential Metabolites of Sulfonamides Identified by Mass Spectrometry:

Metabolite TypeDescription
N4-acetylated metabolite Addition of an acetyl group to the aniline (B41778) nitrogen.
Hydroxylated metabolite Introduction of a hydroxyl group on the phenyl ring.
Glucuronide conjugate Conjugation with glucuronic acid to increase water solubility for excretion.
Note: This table lists common metabolic pathways for sulfonamides. The specific metabolites of this compound would need to be determined through dedicated metabolic studies.

Spectrophotometric Assays for In Vitro Mechanistic Studies

Spectrophotometric assays are invaluable for conducting in vitro mechanistic studies, such as enzyme inhibition assays. For sulfonamides, which are known inhibitors of enzymes like dihydropteroate (B1496061) synthase and carbonic anhydrases, these assays provide a means to determine the inhibitory potency of a compound. rsc.orgnih.gov

A common spectrophotometric method for determining sulfonamides involves a diazotization reaction followed by coupling with a chromogenic agent to produce a colored product, the absorbance of which can be measured. rsc.org For mechanistic studies, an assay would typically monitor the activity of a target enzyme in the presence and absence of the inhibitor. For example, the inhibition of carbonic anhydrase can be monitored by measuring the rate of hydrolysis of a substrate like p-nitrophenyl acetate (B1210297), which produces the colored p-nitrophenolate ion. nih.gov

The inhibitory activity is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Such studies are crucial for understanding the mechanism of action and for structure-activity relationship (SAR) analyses. rsc.orgresearchgate.net

Example of Data from a Spectrophotometric Enzyme Inhibition Assay for a Sulfonamide:

Compound Concentration (µM)Enzyme Activity (%)
0100
185
1052
5020
1008
Note: This is a representative data set illustrating the dose-dependent inhibition of an enzyme by a hypothetical sulfonamide inhibitor. Actual data for this compound would require experimental investigation.

Future Perspectives and Research Directions

Elucidation of Unexplored Biological Targets

While the biological profile of Ethyl [(4-iodophenyl)sulfamoyl]acetate is not yet defined, the broader class of arylsulfonamides exhibits a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netajchem-b.com Future research will likely focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications. The unique electronic and steric properties conferred by the iodine substituent could lead to unexpected and selective interactions with proteins that have not been previously identified as targets for sulfonamides. Techniques such as chemical proteomics and affinity-based protein profiling could be instrumental in identifying the cellular binding partners of this compound, thereby elucidating its mechanism of action. nih.gov The potential for this scaffold to modulate lysosomal pH, a mechanism observed in other arylamide derivatives, also presents an exciting avenue for investigation into its effects on cellular homeostasis and its potential in treating diseases associated with lysosomal dysfunction. nih.govnih.gov

Development of Advanced Synthetic Routes for Complex Analogs

The development of more sophisticated and efficient synthetic methods will be crucial for creating a diverse library of this compound analogs. While traditional methods for sulfonamide synthesis are well-established, modern synthetic chemistry offers new tools for the late-stage functionalization of complex molecules. researchgate.netajchem-b.com Future synthetic efforts may focus on transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the iodinated phenyl ring, allowing for a systematic exploration of the structure-activity relationship. Furthermore, the development of novel methods for the functionalization of the sulfamoyl N-H bond and the α-carbon of the acetate (B1210297) moiety will enable the generation of highly complex and diverse chemical structures. These advanced synthetic strategies will be essential for fine-tuning the pharmacological properties of the lead compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Potential for Derivatization for Specific Research Probes

The chemical structure of this compound is well-suited for derivatization into chemical probes for biological research. nih.gov The iodine atom provides a handle for the introduction of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, through established bioconjugation chemistries. These labeled probes can be used to visualize the subcellular localization of the compound and to identify its protein binding partners through techniques like pull-down assays and fluorescence microscopy. nih.govmdpi.com The development of photoaffinity probes, by incorporating a photoreactive group, could enable the covalent labeling of target proteins, providing a powerful tool for target identification and validation. nih.gov

Addressing Challenges in Compound Optimization for Preclinical Research

While the therapeutic potential of this compound is promising, several challenges must be addressed during its optimization for preclinical development. A key aspect will be to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties to ensure adequate bioavailability and a suitable pharmacokinetic profile. Structure-activity relationship (SAR) studies will be crucial to balance potency with desirable drug-like properties. nih.gov For instance, modifications to the ethyl ester group could be explored to enhance metabolic stability. mdpi.com Furthermore, potential off-target effects and toxicity will need to be carefully evaluated and minimized through structural modifications. Overcoming these optimization hurdles will be critical to advancing this chemical scaffold towards clinical application. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.